molecular formula C17H29N3O2 B1665474 Amoxecaine CAS No. 553-65-1

Amoxecaine

Cat. No.: B1665474
CAS No.: 553-65-1
M. Wt: 307.4 g/mol
InChI Key: GFFFJSWQOUVZCY-UHFFFAOYSA-N
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Description

Amoxecaine is a tricyclic antidepressant belonging to the dibenzoxazepine class. It is chemically distinct from other tricyclic antidepressants such as dibenzodiazepines, dibenzocycloheptenes, and dibenzoxepines. This compound is primarily used in the treatment of neurotic or reactive depressive disorders, endogenous or psychotic depression, and mixed symptoms of depression and anxiety or agitation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amoxecaine involves the formation of a dibenzoxazepine ring system. The process typically starts with the reaction of 2-chlorobenzoic acid with o-phenylenediamine to form 2-chlorobenzoxazole. This intermediate is then reacted with piperazine to yield this compound. The reaction conditions usually involve heating the reactants in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Amoxecaine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Amoxecaine has several scientific research applications, including:

Mechanism of Action

Amoxecaine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances serotonergic and noradrenergic neurotransmission, which is believed to contribute to its antidepressant effects. Additionally, this compound’s metabolite, 7-hydroxythis compound, has significant dopamine receptor blocking activity, similar to antipsychotic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual action as an antidepressant and antipsychotic agent. Its ability to block dopamine receptors sets it apart from other tricyclic antidepressants, making it useful in treating both depressive and psychotic symptoms .

Properties

IUPAC Name

2-[2-(diethylamino)ethyl-ethylamino]ethyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2/c1-4-19(5-2)11-12-20(6-3)13-14-22-17(21)15-7-9-16(18)10-8-15/h7-10H,4-6,11-14,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFFJSWQOUVZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862184
Record name 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-65-1
Record name Ethanol, 2-[[2-(diethylamino)ethyl]ethylamino]-, 1-(4-aminobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoxecaine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOXECAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N3QA02VE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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